Chemical properties and stability of N,3-dimethyl-1,2-thiazol-4-amine
Chemical properties and stability of N,3-dimethyl-1,2-thiazol-4-amine
An In-Depth Technical Guide to the Chemical Properties and Stability of N,3-dimethyl-1,2-thiazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
N,3-dimethyl-1,2-thiazol-4-amine is a substituted heterocyclic compound featuring the 1,2-thiazole core, a scaffold of growing interest in medicinal chemistry. This technical guide provides a comprehensive analysis of its predicted chemical properties, stability profile, and synthetic utility. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to offer a robust predictive framework. We will explore its physicochemical characteristics, reactivity of its key functional groups, and its stability under various conditions, supported by proposed mechanisms and experimental workflows. The objective is to provide researchers and drug development professionals with a foundational, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded resource to guide the handling, characterization, and strategic application of this compound in their research endeavors.
Introduction: The 1,2-Thiazole Scaffold in Modern Chemistry
The thiazole ring system is a cornerstone of heterocyclic chemistry, famously present in a wide array of bioactive molecules, including vitamin B1 (thiamine) and numerous pharmaceuticals. While the 1,3-thiazole isomer is more common, the 1,2-thiazole (isothiazole) moiety offers a distinct electronic and steric profile, making it a valuable alternative for scaffold-hopping and fine-tuning molecular properties in drug design. N,3-dimethyl-1,2-thiazol-4-amine incorporates this core along with key functional groups—a primary amine and two methyl groups—that present opportunities for diverse synthetic modifications. A thorough understanding of its fundamental chemical properties and stability is the critical first step for any scientist aiming to leverage this molecule for novel applications, from developing new chemical probes to designing next-generation therapeutic agents.
Physicochemical Profile: A Predictive Data Summary
The physicochemical properties of a molecule are paramount, dictating its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in synthetic reactions. As direct experimental data for N,3-dimethyl-1,2-thiazol-4-amine is not widely published, the following table provides a combination of calculated values and predictions based on structurally similar compounds.
Table 1: Physicochemical Properties of N,3-dimethyl-1,2-thiazol-4-amine
| Property | Value / Predicted Value | Rationale / Source |
| Molecular Formula | C₅H₈N₂S | Based on structure |
| Molecular Weight | 128.19 g/mol | Based on structure |
| Appearance | Predicted: White to pale yellow crystalline solid | Typical for small, functionalized heterocyclic amines |
| Melting Point | Data not publicly available | Requires experimental determination |
| Boiling Point | Data not publicly available | Requires experimental determination |
| pKa (of the 4-amino group) | Predicted: 4-6 | The electron-withdrawing nature of the 1,2-thiazole ring is expected to reduce the basicity of the amine compared to a simple alkylamine. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF); sparingly soluble in water. | The presence of the amine group allows for hydrogen bonding, but the overall hydrocarbon character suggests better solubility in organic media. |
Chemical Stability and Degradation Pathways
The stability of a compound is a critical factor for its storage, formulation, and in vivo viability. The stability of N,3-dimethyl-1,2-thiazol-4-amine is dictated by the inherent properties of the 1,2-thiazole ring and its substituents.
General Stability and Incompatible Materials
Under standard laboratory conditions (room temperature, protected from light, in a tightly sealed container), the compound is expected to be stable.[1] However, its functional groups present specific vulnerabilities.
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Incompatible Materials: It should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these materials can lead to rapid degradation.
Oxidative Stability
The sulfur atom at position 1 of the thiazole ring is in a +2 oxidation state and is susceptible to oxidation. This is a primary degradation pathway to consider, especially in the presence of peroxides or other strong oxidants.
Caption: Predicted pathway for the oxidation of the thiazole sulfur.
Hydrolytic and pH Stability
The 1,2-thiazole ring is generally stable to hydrolysis under neutral and moderately basic conditions. However, under strong acidic conditions (pH < 2), the ring may be susceptible to cleavage. The primary amine at the 4-position will be protonated in acidic media, forming an ammonium salt, which will alter its solubility and reactivity.
Photostability
As with many aromatic heterocyclic compounds, prolonged exposure to high-energy light (e.g., UV) can induce photochemical reactions. It is best practice to store the compound and its solutions in amber vials or otherwise protected from light to prevent potential degradation.
Reactivity and Synthetic Applications
The synthetic utility of N,3-dimethyl-1,2-thiazol-4-amine stems from the reactivity of its 4-amino group and the C5 position of the thiazole ring.
Reactions at the 4-Amino Group
The primary amine is a versatile nucleophilic handle for a wide range of transformations, making it an excellent point for diversification in a drug discovery program.
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Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides. This is a common strategy to explore structure-activity relationships.
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Alkylation: Can be alkylated using alkyl halides. Controlling the degree of alkylation (to form secondary or tertiary amines) can be challenging and may require the use of protecting groups or reductive amination strategies.
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Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) at low temperatures would convert the amine to a diazonium salt. This intermediate can then be displaced by various nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, providing access to a wide range of 4-substituted 1,2-thiazoles.
Caption: Key synthetic transformations of the 4-amino group.
Proposed Experimental Protocols
The following protocols are designed as self-validating systems, providing a logical workflow for the synthesis and characterization of the title compound based on established chemical principles for related structures.
Proposed Synthesis: A Mechanistic Approach
While various routes to substituted 1,2-thiazoles exist, a plausible and robust method for constructing the 4-amino-1,2-thiazole core involves the reaction of a β-ketonitrile with elemental sulfur and an amine (a variation of the Gewald reaction).
Protocol: Synthesis of N,3-dimethyl-1,2-thiazol-4-amine
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Causality: This one-pot reaction builds the heterocyclic ring from simple, commercially available precursors. The β-ketonitrile provides the C3-C4-C5 backbone, sulfur forms the S-N bond, and methylamine serves as the nitrogen source for the ring and the N-methyl group.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add propionylacetonitrile (1.0 eq), elemental sulfur (1.1 eq), and methanol (20 mL).
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Reagent Addition: While stirring, add a solution of methylamine in methanol (e.g., 33 wt. %, 2.5 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.
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Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile is consumed.
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Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
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Validation: The structure and purity of the final product must be confirmed by the analytical methods described below.
Caption: A step-by-step workflow for the proposed synthesis.
Structural and Purity Verification Protocol
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High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the final compound.
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Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a standard starting point. Purity should be >95% for use in biological assays.
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Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight.
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Method: Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺ at m/z 129.19. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To unambiguously determine the chemical structure.
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¹H NMR: Expect to see distinct signals for the N-methyl group (singlet, ~2.8-3.2 ppm), the C3-methyl group (singlet, ~2.2-2.5 ppm), the C5-proton (singlet, ~6.0-6.5 ppm), and the NH₂ protons (broad singlet, may be exchangeable with D₂O).
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¹³C NMR: Expect to see 5 distinct carbon signals corresponding to the two methyl groups and the three carbons of the thiazole ring.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices for handling similar heterocyclic amines should be followed.[1][2][3][4]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[1][2] Avoid contact with skin and eyes.[1][2]
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[1] Keep the container tightly closed.
Conclusion and Future Directions
N,3-dimethyl-1,2-thiazol-4-amine represents a synthetically tractable heterocyclic building block. This guide has outlined its predicted chemical properties, stability profile, and reactivity based on established chemical principles. While it serves as a robust starting point, the immediate future work should involve the experimental validation of the properties outlined here, including melting point, pKa, and formal stability studies under stressed conditions (heat, pH, oxidation). With its versatile amino functional group, this compound is well-positioned for inclusion in library synthesis for screening against various biological targets, offering a promising scaffold for future drug discovery and chemical biology research.
References
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Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]
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MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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ResearchGate. Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]
